

Economic viability study of MDEA-based gas sweetening processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyldiethanolamine

Cat. No.: B023272

[Get Quote](#)

MDEA-Based Gas Sweetening: An Economic Viability Study

Methyldiethanolamine (MDEA) has emerged as a prominent solvent in gas sweetening processes, offering distinct economic and operational advantages over other amine-based alternatives. This guide provides a comparative analysis of MDEA's performance against other solvents, supported by experimental and simulation data, to assist researchers and drug development professionals in making informed decisions for their gas treatment applications.

Comparative Performance of Amine Solvents

MDEA, a tertiary amine, is often favored for its selectivity in removing hydrogen sulfide (H_2S) while allowing a significant portion of carbon dioxide (CO_2) to "slip" through, which can be advantageous in specific applications such as upgrading H_2S content for a sulfur plant feed.[1] This selectivity, combined with lower energy requirements for regeneration, often translates into significant cost savings.

A comparative study using the ProMax® simulator highlighted that MDEA-based processes, particularly blended amines like MDEA/DGA (diglycolamine) and MDEA/DEA (diethanolamine), are more economically viable than the Benfield HiPure process.[2] The study demonstrated a potential for a 50% reduction in capital costs, a 20% saving on stripping costs, and a 48% saving on annual power needed for solvent circulation.[2]

In contrast, primary amines like monoethanolamine (MEA) and secondary amines like diethanolamine (DEA) are more reactive and can remove a higher percentage of both H_2S and CO_2 .^{[1][3]} However, this higher reactivity comes at the cost of higher energy consumption for regeneration and potentially higher corrosion rates.^{[1][2]} A study comparing DEA and MDEA showed that while DEA removed 100% of H_2S and 99.07% of both H_2S and CO_2 , MDEA removed 99.95% of H_2S and 68.85% of both H_2S and CO_2 .^[1] Despite the lower overall acid gas removal, MDEA's lower vapor pressure, resistance to degradation, and reduced corrosivity contribute to capital and operating cost savings.^[1]

The addition of activators like piperazine (PZ) to MDEA can enhance its performance, allowing for increased raw gas flow rates while maintaining product specifications.^{[4][5]} However, the effectiveness of such blends can be plant-specific, with some cases showing a deviation from H_2S specifications.^{[4][5]}

Amine Solvent/Process	H ₂ S Removal Efficiency	CO ₂ Removal Efficiency	Capital Cost	Operating Cost (Energy)	Key Advantages	Key Disadvantages
MDEA	High (e.g., 99.95%)[1]	Moderate (e.g., 68.85%)[1]	Lower	Lower	Selective H ₂ S removal, lower energy use, less corrosive[1][2]	Lower CO ₂ removal, higher solvent cost than MEA/DEA[1]
MDEA/DEA Blend	High	High	Lower than Benfield	Lower than Benfield	Good overall acid gas removal, cost-effective[2]	
MDEA/PZ Blend	High	High	Increased throughput, high performance[4][5]	Can lead to H ₂ S slip in some cases[4][5]		
DEA	Very High (100%)[1]	Very High (99.07%)[1]	Higher	High removal efficiency[1]	Higher energy use, higher circulation needs[1]	
MEA	Very High	Very High	Higher	High reactivity[3]	High energy use, more corrosive	
Benfield HiPure	High	High	High	High	High purity achievable	High capital and operating

costs,
corrosion
issues[2]

Experimental Protocols

The majority of the cited data is derived from process simulations using specialized software such as ProMax® and Aspen HYSYS. These simulations are crucial for evaluating the technical and economic performance of different gas sweetening configurations.

Simulation Methodology (General Protocol)

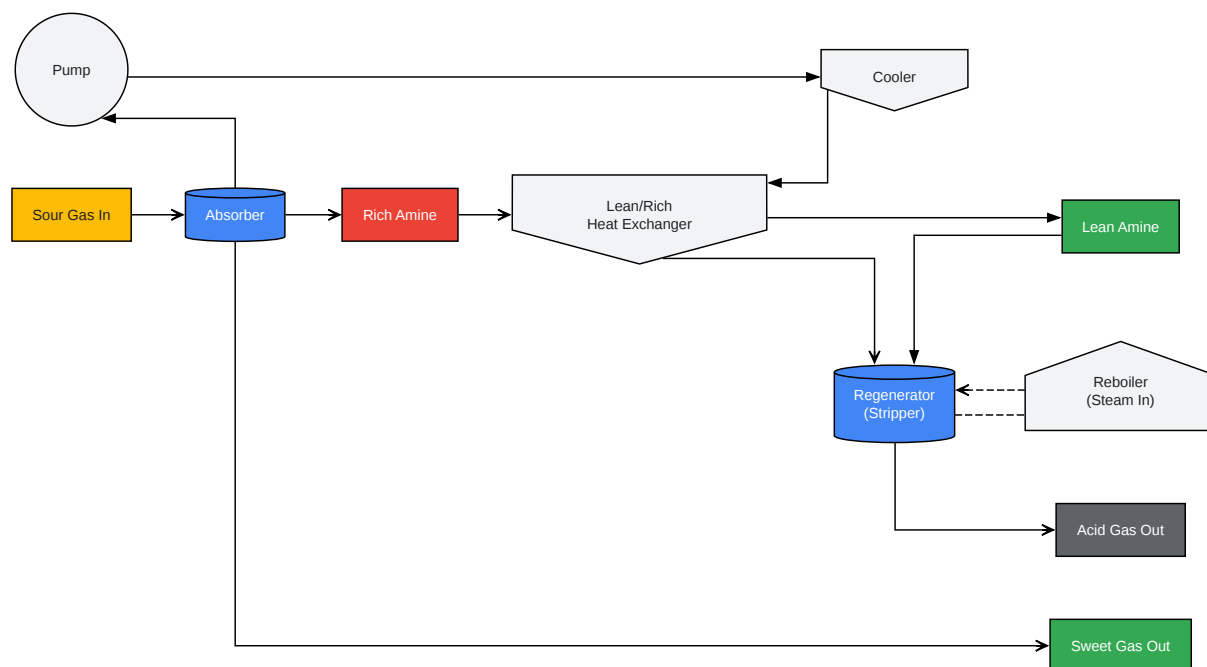
A typical simulation-based study for evaluating MDEA-based gas sweetening processes involves the following steps:

- **Process Flowsheet Development:** A process flow diagram (PFD) is created within the simulation software, representing the key unit operations of the gas sweetening plant. This includes an absorber column, a regenerator (stripper) column, heat exchangers, pumps, and flash drums.
- **Component and Thermodynamic Model Selection:** The chemical components present in the natural gas stream (methane, ethane, CO₂, H₂S, etc.) and the amine solvent (MDEA, water, and any additives) are defined. An appropriate thermodynamic fluid package, such as the "Acid Gas - Chemical Solvents" package in Aspen HYSYS or "Amine Sweetening - PR" in ProMax, is selected to accurately model the complex chemical reactions and phase equilibria.[4][6]
- **Feed Stream Specification:** The composition, flow rate, temperature, and pressure of the sour gas feed stream are specified based on actual plant data or a representative case study.
- **Unit Operation Modeling:** Each piece of equipment in the PFD is configured with specific operating parameters.
 - **Absorber:** Number of theoretical stages, pressure drop, and lean amine inlet temperature and flow rate are defined.

- Regenerator: Number of theoretical stages, reboiler and condenser pressures, and reboiler duty or steam rate are specified.
- Simulation and Data Analysis: The simulation is run to reach a steady state. Key performance indicators are then extracted from the simulation results, including:
 - Sweet gas composition (H_2S and CO_2 content)
 - Rich and lean amine loading (moles of acid gas per mole of amine)
 - Reboiler heat duty (a measure of energy consumption)
 - Solvent circulation rate
- Economic Analysis: The capital and operating costs are estimated based on the simulation results.
 - Capital Costs (CAPEX): Equipment sizing from the simulation is used to estimate the cost of major equipment.^[2]
 - Operating Costs (OPEX): This includes the cost of utilities (steam for the reboiler, electricity for pumps), solvent losses, and maintenance.^[2]

Process Workflow Diagram

The following diagram illustrates the general workflow of a typical MDEA-based gas sweetening process.



[Click to download full resolution via product page](#)

Caption: MDEA-based gas sweetening process flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijsdr.org [ijsdr.org]
- 2. Simulation of Gas sweetening plant using by PROMAX software [farayandno.ir]
- 3. Optimisation of Operational Parameter and Economic Analysis of Amine Based Acid Gas Capture Unit | Chemical Engineering Transactions [cetjournal.it]
- 4. scribd.com [scribd.com]
- 5. Simulation of Natural Gas Sweetening Units with MDEA » SANILCO PROVIDE YOUR CHALLENGES SOLUTION [chemengproj.ir]
- 6. aidic.it [aidic.it]
- To cite this document: BenchChem. [Economic viability study of MDEA-based gas sweetening processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023272#economic-viability-study-of-mdea-based-gas-sweetening-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com